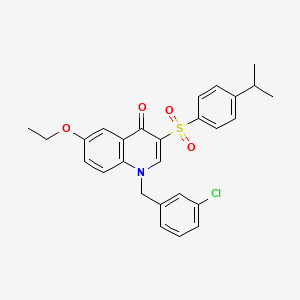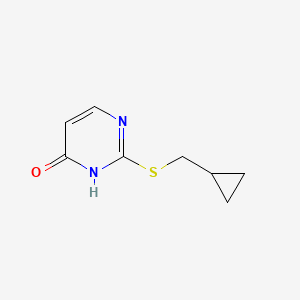
2-((Cyclopropylmethyl)thio)pyrimidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with an exocyclic sulfur atom, which could include “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol”, has been discussed in the literature . The most popular approaches are based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
While specific molecular structure analysis for “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” was not found, it is known that pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .Chemical Reactions Analysis
The methods of synthesis of such heterocyclic systems like “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Wissenschaftliche Forschungsanwendungen
Cyclin-Dependent Kinase (CDK) Inhibitors
Compounds structurally related to 2-((Cyclopropylmethyl)thio)pyrimidin-4-ol have been explored as potent inhibitors of cyclin-dependent kinases, particularly CDK2. These inhibitors are designed to exhibit antiproliferative and proapoptotic effects consistent with cellular CDK2 and CDK9 inhibition, which are crucial for cell cycle regulation and have implications for cancer therapy (Wang et al., 2004).
Antifolates and Antitumor Agents
Another avenue of research involves the synthesis of antifolate compounds, which act as dihydrofolate reductase (DHFR) inhibitors. These compounds, including variations of pyrimidin-4-ol derivatives, show significant antitumor activity by inhibiting DHFR, an enzyme critical in the folate pathway and thus affecting DNA synthesis and cell replication. Some derivatives demonstrate potent inhibitory effects on tumor cell growth, highlighting their potential as antitumor agents (Gangjee et al., 2007).
DNA Repair Enzyme Modulators
Research on pyrimidine derivatives also extends to their role in modulating enzymes involved in DNA repair, such as DNA photolyase. Photolyases repair DNA damage induced by ultraviolet (UV) light, specifically cyclobutane pyrimidine dimers, utilizing visible light energy. Compounds with pyrimidin-4-ol structural motifs could potentially influence these repair mechanisms, although direct applications of 2-((Cyclopropylmethyl)thio)pyrimidin-4-ol in this area require further exploration (Sancar, 1994).
Nucleoside Analogues and Antiviral Agents
The chemical versatility of pyrimidin-4-ol derivatives facilitates their conversion into nucleoside analogues, serving as potential antiviral agents. For instance, the efficient desulfurization of 2-thiopyrimidine nucleosides to their corresponding 4-pyrimidinone analogues highlights the chemical transformations possible with these compounds, which could be leveraged to design novel antiviral therapies (Sochacka & Frątczak, 2004).
Wirkmechanismus
Zukünftige Richtungen
While specific future directions for “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol” were not found, the rapid development in bacterial resistance to many groups of known antibiotics forces the researchers to discover antibacterial drug candidates with previously unknown mechanisms of action . This could potentially include “2-((Cyclopropylmethyl)thio)pyrimidin-4-ol”.
Eigenschaften
IUPAC Name |
2-(cyclopropylmethylsulfanyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-7-3-4-9-8(10-7)12-5-6-1-2-6/h3-4,6H,1-2,5H2,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWKASEZEQXMTFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CSC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Cyclopropylmethyl)thio)pyrimidin-4-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

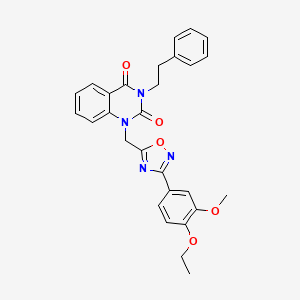
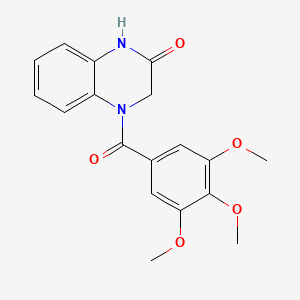

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2834316.png)
![4-(5-Chloro-2-methoxyanilino)-2-[2-(2-hydroxyethoxy)ethylamino]-4-oxobutanoic acid](/img/structure/B2834317.png)
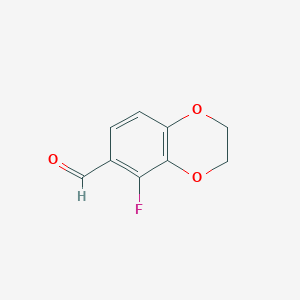
![Ethyl 6-[(4-chlorobenzenesulfonyl)methyl]-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2834319.png)
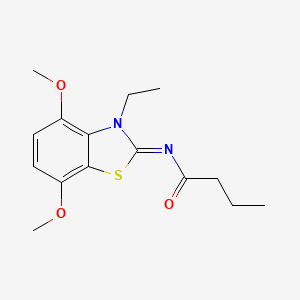
![N-(4-acetamidophenyl)-2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2834322.png)
![Tert-butyl 4-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2834324.png)
![(E)-1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2834327.png)
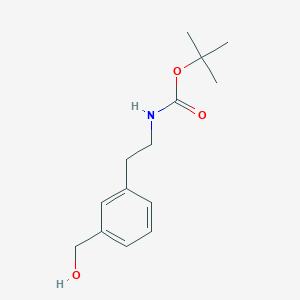
![tert-butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate](/img/structure/B2834334.png)
